1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine, also known as MPPC or PC (14:0/16:0), is an asymmetrical phosphatidylcholine. It contains a myristic acid (14:0) at the sn-1 position and a palmitic acid (16:0) at the sn-2 position . It is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .
Molecular Structure Analysis
The molecular formula of 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is C38H76NO8P . It is an asymmetrical phosphatidylcholine containing a myristic acid (14:0) at the sn-1 position and a palmitic acid (16:0) at the sn-2 position .Physical And Chemical Properties Analysis
The molecular formula of 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is C38H76NO8P . Further physical and chemical properties are not detailed in the search results.Scientific Research Applications
Biological Phospholipid Membrane Simulation
MPPC is used as a liposome to simulate biological phospholipid membranes . Liposomes are the main component of vesicles with concentric phospholipid bilayer membranes. This simulation is crucial in understanding the behavior and interaction of biological membranes.
Drug Delivery Systems
MPPC is used to construct drug delivery systems for anti-cancer and anti-infection fields . The liposomes can trap highly polar water-soluble payloads in their internal aqueous space, while lipophilic payloads can partition into and become part of the lipid bilayer. This makes MPPC a versatile tool in drug delivery.
Antisense Oligonucleotides Delivery
MPPC is especially useful for delivering antisense oligonucleotides . Antisense oligonucleotides are a class of medication that can bind to messenger RNA (mRNA) and prevent it from being translated into proteins. MPPC can help overcome problems such as inefficient cellular uptake and rapid loss in the body.
Generation of Wnt3a Liposomes
MPPC has been used to generate Wnt3a liposomes . Wnt3a is a protein that plays a crucial role in cell-to-cell communication during morphogenesis, a process where an organism develops its shape. This application is particularly important in developmental biology and cancer research.
Calibration Standard for Lipidomic Analysis
MPPC is used as a calibration standard for lipidomic analysis by liquid chromatography–tandem mass spectrometry (LC-MS) . Lipidomics is a branch of metabolomics where scientists study cellular lipids on a large scale. MPPC helps ensure the accuracy and reliability of these studies.
Mouse Metabolite Research
MPPC has a role as a mouse metabolite . This means it’s produced during a metabolic reaction in mice. Studying such metabolites can provide valuable insights into the metabolic processes in mice, which can be extrapolated to understand similar processes in humans.
Mechanism of Action
Target of Action
The primary target of MPPC is the biological phospholipid membrane . MPPC, as a liposome, simulates this membrane and is the main component of vesicles with concentric phospholipid bilayer membranes .
Mode of Action
MPPC interacts with its targets by mimicking the biological phospholipid membrane. It forms a concentric phospholipid bilayer membrane , which can be used to construct drug delivery systems . This interaction results in the creation of a system that can carry both highly polar water-soluble payloads and lipophilic payloads . The water-soluble payloads can be trapped in the internal aqueous space of the liposome, while the lipophilic payloads can partition into and become part of the lipid bilayer .
Biochemical Pathways
The biochemical pathways affected by MPPC primarily involve the delivery of antisense oligonucleotides . Antisense oligonucleotides are short, synthetic, single-stranded oligodeoxynucleotides that can hybridize with specific sequences of target mRNA and regulate gene expression. By delivering these oligonucleotides, MPPC can influence the expression of specific genes, thereby affecting the downstream effects of those genes .
Pharmacokinetics
The pharmacokinetic properties of MPPC are largely determined by its structure and the nature of the payloads it carries. As a liposome, MPPC can overcome problems such as inefficient cellular uptake and rapid loss in the body, especially when delivering antisense oligonucleotides . This suggests that MPPC may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability.
Result of Action
The result of MPPC’s action is primarily seen in its ability to deliver antisense oligonucleotides effectively. This can lead to the regulation of gene expression, which can have various molecular and cellular effects depending on the specific genes targeted .
properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVFQQWKPSOBED-PSXMRANNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H76NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10989493 | |
Record name | (7R)-3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | PC(14:0/16:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0007869 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | |
CAS RN |
69525-80-0 | |
Record name | 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide, (7R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69525-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069525800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (7R)-3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10989493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-MYRISTOYL-2-PALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FZR5FU8WU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the physical state of MPPC impact its interaction with enzymes like lipases?
A1: Research suggests that lateral phase separation of MPPC and fatty acids in a monolayer is not required for lipase activity. [] Experiments using MPPC and docosadienoic acid, which are miscible in the liquid-expanded state, showed similar lipid composition dependencies for lipase-catalyzed oxygen exchange as those observed in systems with potential for phase separation. [] This supports the idea that lipase regulation might occur within a single surface phase, possibly through a percolation-based mechanism. []
Q2: How does the presence of cholesterol affect the phase transition temperature of MPPC bilayers?
A2: The addition of cholesterol to an MPPC bilayer has been shown to decrease the phase transition temperature. Specifically, for every 1 mol% increase in cholesterol concentration, the phase transition temperature of the MPPC bilayer decreases by approximately 0.38 °C. [] This suggests that cholesterol influences the molecular ordering and packing within the MPPC bilayer, ultimately impacting its thermotropic behavior.
Q3: Can microcantilevers be used to study the phase transition behavior of MPPC?
A3: Yes, microcantilevers can effectively measure the phase transition temperature (Tm) of supported lipid bilayers like those formed by MPPC. [] As the MPPC bilayer transitions from a solid-like to a liquid-like state, there is a change in surface stress on the underlying support. [] Microcantilevers are sensitive enough to detect these surface stress changes, allowing for accurate determination of the phase transition temperature. [] This technique has also been used to differentiate between the phase transition behavior of MPPC in a bilayer versus a monolayer configuration. []
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